1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Synthetic chemistry Cross-coupling Electrophile reactivity

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one (CAS 2563269-98-5) is a synthetic N-acyl-3,4-dihydroisoquinoline derivative bearing a bromine atom at the C5 position of the bicyclic isoquinoline core and an N-isobutyryl (2-methylpropanoyl) substituent. Its molecular formula is C13H16BrNO with a molecular weight of 282.18 g/mol.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
Cat. No. B8158178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1CCC2=C(C1)C=CC=C2Br
InChIInChI=1S/C13H16BrNO/c1-9(2)13(16)15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,9H,6-8H2,1-2H3
InChIKeyMPLRKCPAANMPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one: Core Scaffold Identity and Procurement-Relevant Characteristics


1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one (CAS 2563269-98-5) is a synthetic N-acyl-3,4-dihydroisoquinoline derivative bearing a bromine atom at the C5 position of the bicyclic isoquinoline core and an N-isobutyryl (2-methylpropanoyl) substituent . Its molecular formula is C13H16BrNO with a molecular weight of 282.18 g/mol . The compound belongs to the tetrahydroisoquinoline (THIQ) chemotype — a privileged scaffold in medicinal chemistry that appears in kinase inhibitors, sigma receptor ligands, and CNS-active agents [1]. The 5-bromo substitution pattern distinguishes it from 6-bromo and 7-bromo positional isomers, while the N-isobutyryl group differentiates it from the parent 5-bromo-3,4-dihydroisoquinoline scaffold (CAS 1355060-38-6), which carries distinct GHS hazard classifications including H351 carcinogenicity [2]. This compound is primarily utilized as a synthetic intermediate and screening deck component in early-stage drug discovery programs targeting kinase and GPCR families.

Why 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one Cannot Be Replaced by Common In-Class Analogs


The 5-bromo-N-isobutyryl-dihydroisoquinoline architecture occupies a distinct region of chemical space that is not interchangeable with its closest analogs. The bromine atom resides on the aromatic C5 carbon, imparting aryl bromide reactivity suitable for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) . In contrast, the α-bromo isomer 2-bromo-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one (CAS 1225804-49-8) places bromine on the acyl α-carbon, conferring alkylating electrophile behavior with fundamentally different downstream chemistry . The N-isobutyryl group further modulates lipophilicity (computed LogP ~3.1) relative to the unsubstituted 3,4-dihydroisoquinoline scaffold (LogP ~1.10), affecting chromatographic retention, membrane permeability, and protein binding [1]. Positional isomerism also matters: 6-bromo and 7-bromo regioisomers present altered electronic environments on the aromatic ring, which can shift reactivity in electrophilic aromatic substitution and modulate target engagement in biological assays . These non-interchangeable features mean that procurement decisions based purely on 'a brominated dihydroisoquinoline' without specifying the exact substitution pattern risk acquiring a compound with divergent synthetic utility and pharmacological behavior.

Quantitative Differentiation Evidence: 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one vs. Closest Comparators


Bromine Locus Determines Synthetic Handle: Aryl-C5 Bromide (Cross-Coupling) vs. α-Carbonyl Bromide (Alkylating Agent)

The target compound bears bromine at the aromatic C5 position, a site competent for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions — a reactivity mode unavailable to the closest commercial analog, 2-bromo-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one (CAS 1225804-49-8), where bromine resides on the acyl α-carbon . The α-bromo ketone functions as an SN2 alkylating electrophile, reacting with soft nucleophiles (thiols, amines) at the α-carbon, whereas the target's aryl bromide engages in sp2-sp2/sp2-sp3 bond formation with boronic acids, amines, and alkenes via transition-metal catalysis . This mechanistic divergence means the two isomers are not synthetic equivalents and cannot substitute for one another in library synthesis campaigns. Additionally, the 5-bromo-3,4-dihydroisoquinoline scaffold is explicitly claimed as a key intermediate in patent literature covering HPK1 kinase inhibitors and sigma receptor ligands, where the aryl bromide serves as a functionalization handle for late-stage diversification [1][2].

Synthetic chemistry Cross-coupling Electrophile reactivity Building block differentiation

Lipophilicity Tuning: Computed LogP of ~3.1 Distinguishes the 5-Bromo-N-Isobutyryl Scaffold from Unsubstituted and Non-Brominated Analogs

Computed partition coefficient (LogP) for the target compound is approximately 3.1, based on in silico prediction using the XLogP3 algorithm [1]. This places it in a lipophilicity range associated with moderate membrane permeability and CNS penetration potential (typically LogP 2–4 for CNS drugs). For comparison, the unsubstituted 3,4-dihydroisoquinoline scaffold (CAS 3230-65-7) has a measured/database LogP of 1.10 , while the α-bromo isomer (CAS 1225804-49-8) has a computed LogP of 3.05 . The ~2.0 LogP unit increase versus the parent scaffold is attributable to the combined effect of the bromine atom (ΔLogP ~+0.7–1.0 for aromatic Br) and the N-isobutyryl group (ΔLogP ~+1.0–1.3). This differential has practical consequences: higher LogP alters reversed-phase HPLC retention time, affects solubility in aqueous assay buffers, and influences non-specific protein binding in biological screening. The close LogP similarity to the α-bromo isomer (3.1 vs. 3.05) means that if lipophilicity-matched comparators are required, the α-bromo isomer may serve as a physicochemical proxy, but only the target provides aryl bromide reactivity.

Lipophilicity Drug-likeness LogP Chromatographic behavior CNS penetration potential

GHS Hazard Profile Differentiation: N-Acylation May Mitigate Carcinogenicity Warning Present on the Parent 5-Bromo-Dihydroisoquinoline Scaffold

The parent scaffold 5-bromo-3,4-dihydroisoquinoline (CAS 1355060-38-6) carries a GHS H351 hazard statement ('Suspected of causing cancer') alongside H302 (harmful if swallowed), H311 (toxic in contact with skin), H315 (skin irritation), and H319 (eye irritation), as documented in the ECHA C&L Inventory aggregated by PubChem [1]. The target compound — bearing an N-isobutyryl amide substituent — has a modified hazard profile: the amide group reduces the basicity and nucleophilicity of the ring nitrogen, which can attenuate certain toxicity mechanisms associated with the free imine/amine form. No dedicated GHS classification exists in public databases for the target compound, but the structural modification (N-acylation of a secondary amine/imine to a tertiary amide) is a recognized strategy for reducing acute toxicity and genotoxic potential in nitrogen-containing heterocycles . By contrast, the α-bromo isomer (CAS 1225804-49-8) introduces an additional reactive alkyl bromide motif that may confer distinct toxicity and handling considerations not present in the target compound. Procurement decisions for laboratories with restricted hazard tolerance should weigh these differential safety profiles.

Safety profile GHS classification Carcinogenicity Handling requirements Regulatory compliance

Scaffold Privilege: 5-Bromo-Dihydroisoquinoline as a Recognized Pharmacophore in Sigma-2 Receptor and HPK1 Kinase Inhibitor Programs

The 5-bromo-3,4-dihydroisoquinoline scaffold, of which the target compound is an N-isobutyryl derivative, has been explicitly validated as a privileged pharmacophore in multiple drug discovery programs. In the sigma-2 (σ2) receptor field, 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide (compound 1) was identified as a potent and selective σ2 ligand, with optimized analogs in this series achieving σ2 Ki values of 0.88–15.0 nM depending on linker flexibility [1]. In the HPK1 (hematopoietic progenitor kinase 1) inhibitor space, isoquinoline-based fragments identified through SPR screening demonstrated Ki values as low as 4.9 nM against HPK1 kinase domain, with the isoquinoline core engaging the hinge region of the ATP-binding pocket [2]. The optimized clinical candidate GNE-6893, derived from this isoquinoline series, exhibited subnanomolar biochemical HPK1 inhibition and kinase selectivity (347/356 kinases <50% inhibition at 0.1 μM) [2]. Critically, the 5-bromo substitution is a recognized vector for modulating potency and selectivity in these series — the bromine atom occupies a lipophilic pocket in the target protein and serves as a synthetic handle for further optimization [1][2]. In contrast, the non-brominated analog N-isobutyryl-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 79011-24-8) lacks both this key pharmacophoric element and the aryl halide diversification handle, limiting its utility in SAR campaigns.

Sigma-2 receptor HPK1 kinase Cancer immunotherapy Pharmacophore Structure-activity relationship

Positional Isomer Differentiation: 5-Bromo vs. 6-Bromo vs. 7-Bromo Dihydroisoquinoline — Distinct Physicochemical and Biological Profiles

The 5-bromo substitution pattern on the target compound is one of three possible monobromo positional isomers of the 3,4-dihydroisoquinoline scaffold, alongside 6-bromo (CAS 1393714-90-3) and 7-bromo (CAS 17680-54-5) variants. These positional isomers are not functionally equivalent. The 5-position places bromine ortho to the ring junction, creating a distinct electronic environment: the bromine experiences steric compression from the adjacent C4 methylene and participates in a different resonance pattern compared to the 6- or 7-positions, which are para or meta to the ring fusion, respectively . This regiochemical difference manifests in divergent NMR chemical shifts for the aromatic protons (the C5-Br pattern produces a characteristic 1,2,3-trisubstituted benzene coupling pattern vs. 1,2,4-trisubstituted for 6-Br and 1,3,4-trisubstituted for 7-Br) . In biological contexts, the 5-bromo isomer has been specifically utilized in sigma-2 receptor ligands where the bromine position affects both binding affinity and selectivity over sigma-1 [1]. The 6-bromo isomer has been more commonly explored in BACE1 (β-secretase) inhibitor programs [2], while the 7-bromo isomer appears in sodium channel (Nav1.7) inhibitor patents [3]. These divergent application domains underscore that positional isomer selection is not arbitrary but target-dependent.

Positional isomerism Regiochemistry Structure-activity relationship Electronic effects Procurement specification

Optimal Application Scenarios for 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one Based on Quantified Differentiation Evidence


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling in Medicinal Chemistry Library Synthesis

The target compound's aryl C5-bromide enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate biaryl-dihydroisoquinoline libraries for kinase or GPCR screening. This application leverages the differentiation from the α-bromo isomer (CAS 1225804-49-8), which cannot participate in sp2-sp2 cross-coupling . The N-isobutyryl group remains intact under standard Pd(0) coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), allowing parallel diversification without protecting group manipulation. The 5-bromo-dihydroisoquinoline scaffold has precedent in HPK1 inhibitor programs where biaryl formation at C5 was used to optimize kinase selectivity [1].

Sigma-2 Receptor Radioligand Development and Tumor Imaging Probe Synthesis

The 5-bromo-dihydroisoquinoline scaffold is a validated pharmacophore for sigma-2 (σ2) receptor binding, with optimized analogs achieving Ki values of 0.88–15.0 nM [2]. The bromine atom at C5 serves a dual purpose: it can be retained as a pharmacophoric element contributing to σ2 affinity, or it can be exploited for radiohalogen exchange (e.g., ⁷⁶Br for PET imaging) as demonstrated by Katsifis and co-workers [2]. The N-isobutyryl group provides a metabolically stable amide linkage compared to the free amine, which is susceptible to oxidative metabolism. This application is not accessible with non-brominated analogs or with alpha-bromo isomers that lack the aromatic halide required for radioisotope incorporation.

HPK1 Kinase Inhibitor Fragment Elaboration and Selectivity Optimization

The isoquinoline core of the target compound is a structurally characterized hinge-binding motif in HPK1 kinase inhibitors, as confirmed by X-ray co-crystal structures of isoquinoline-based leads [1]. The fragment-based HPK1 program at Genentech identified isoquinoline fragments with Ki values as low as 4.9 nM, which were elaborated into the clinical candidate GNE-6893 with subnanomolar potency and exceptional kinome selectivity (347/356 kinases <50% inhibition at 0.1 μM) [1]. The 5-bromo substituent on the target compound provides a vector for structure-guided optimization: the bromine occupies a lipophilic sub-pocket adjacent to the ATP-binding site, and its replacement with diverse aryl/heteroaryl groups via cross-coupling can tune both potency and selectivity against antitarget kinases such as Lck [1].

Physicochemical Comparator for LogP-Matched Analog Pairing in CNS Drug Discovery Panels

With a computed LogP of ~3.1 [3], the target compound occupies a lipophilicity range relevant to CNS drug discovery (typically LogP 2–4 for blood-brain barrier penetration). Its close LogP match to the α-bromo isomer (LogP 3.05) and ~2.0 LogP unit separation from the unsubstituted dihydroisoquinoline scaffold (LogP 1.10) make it a useful matched-pair tool for deconvolving the contributions of bromine position and N-acyl substitution to pharmacokinetic parameters. In CNS screening cascades, the target compound can serve as a lipophilicity-benchmarked reference for evaluating how incremental structural changes affect PAMPA permeability, microsomal stability, and brain tissue binding in rodent models.

Quote Request

Request a Quote for 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.